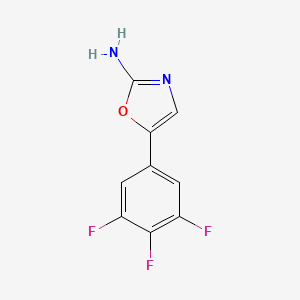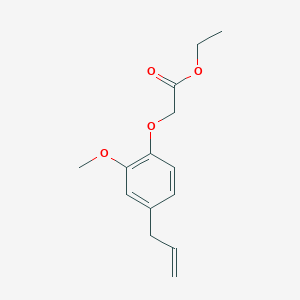![molecular formula C19H22N2O3S B2915097 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide CAS No. 921897-95-2](/img/structure/B2915097.png)
2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide is a complex organic compound that features a phenyl group, a tetrahydroisoquinoline moiety, and a sulfonyl group
作用机制
Target of Action
The primary target of the compound is currently unknown. Related compounds such as 3-(3,4-dihydroisoquinolin-2(1h)-ylsulfonyl)benzoic acids have been found to inhibit akr1c3 , a type 1 enzyme expressed in malignant cells . This enzyme catalyzes the reduction of the less active estrone to estradiol .
Mode of Action
For instance, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids inhibit AKR1C3, potentially disrupting the conversion of estrone to estradiol .
Biochemical Pathways
Given the potential inhibition of akr1c3, it may impact pathways related to estrogen metabolism . Disruption of these pathways could have downstream effects on cellular processes regulated by estrogen.
Result of Action
If it inhibits akr1c3 like related compounds, it could potentially disrupt estrogen-dependent cellular processes . This could have therapeutic potential in estrogen-dependent diseases such as breast and ovarian cancers and in endometriosis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of 1,2,3,4-tetrahydroisoquinoline, which can be synthesized by the reduction of isoquinoline using reagents such as tin and hydrochloric acid or sodium and ethanol Finally, the phenyl group is introduced through a Friedel-Crafts acylation reaction, followed by the attachment of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
科学研究应用
2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
2-phenyl-1,2,3,4-tetrahydroisoquinoline: Lacks the sulfonyl and acetamide groups, making it less versatile in chemical reactions.
1,2,3,4-tetrahydroisoquinoline: A simpler structure without the phenyl and sulfonyl groups, used as a precursor in various syntheses.
Uniqueness
The presence of both the sulfonyl and acetamide groups in 2-phenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide provides unique reactivity and binding properties, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(14-16-6-2-1-3-7-16)20-11-13-25(23,24)21-12-10-17-8-4-5-9-18(17)15-21/h1-9H,10-15H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGCMFYTEYIPBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
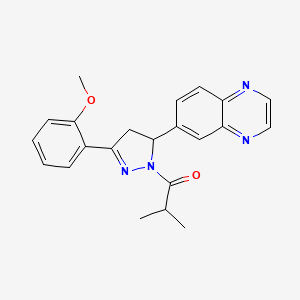
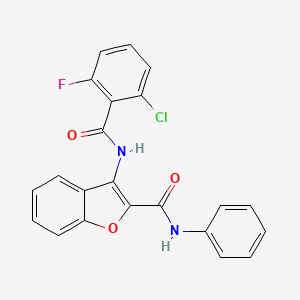
![(2S)-2-amino-5-{[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)pyrimidin-2-yl]amino}pentanoic acid](/img/structure/B2915017.png)
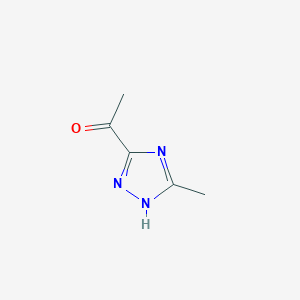
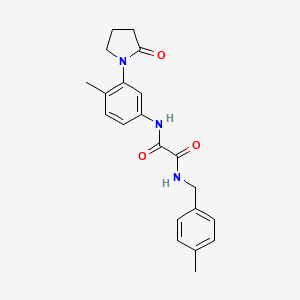
![2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2915022.png)
![ethyl 2-{N'-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazinecarbonyl}acetate](/img/structure/B2915024.png)
![1-(4-methylphenyl)-N-{[4-(propan-2-yl)phenyl]methyl}-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915025.png)

![2-({[4-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzenecarboxylic acid](/img/structure/B2915028.png)
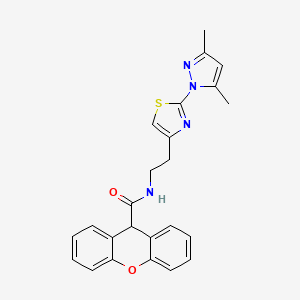
![7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-8-(2,6-dimethylmorpholino)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2915030.png)
